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Compound of Interest

Compound Name:
1-(4-fluoro-2-

methoxyphenyl)ethanone

Cat. No.: B1345703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry

(MS) analysis of the aromatic ketone, 1-(4-fluoro-2-methoxyphenyl)ethanone. This

compound, with the molecular formula C₉H₉FO₂, is of interest in synthetic and medicinal

chemistry. The following sections detail the predicted spectroscopic data, comprehensive

experimental protocols for data acquisition, and a workflow for the analytical process.

Introduction
1-(4-fluoro-2-methoxyphenyl)ethanone is a substituted acetophenone. Spectroscopic

analysis is crucial for the structural elucidation and purity assessment of such compounds.

Infrared spectroscopy provides information about the functional groups present, while mass

spectrometry helps in determining the molecular weight and fragmentation pattern, which aids

in confirming the structure.

Predicted Spectroscopic Data
While complete experimental spectral data for 1-(4-fluoro-2-methoxyphenyl)ethanone is not

readily available in public databases, the following tables present predicted data based on the

known structure and data from closely related compounds.

Infrared (IR) Spectroscopy Data
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The IR spectrum of 1-(4-fluoro-2-methoxyphenyl)ethanone is predicted to exhibit

characteristic absorption bands corresponding to its functional groups. The analysis would be

performed on a Bruker Tensor 27 FT-IR spectrometer.[1]

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode
Functional Group
Assignment

~ 3080 - 3000 Medium C-H Stretch Aromatic C-H

~ 2980 - 2850 Medium C-H Stretch Methyl (CH₃) group

~ 1680 Strong C=O Stretch Aryl Ketone

~ 1610, 1580, 1480 Medium-Strong C=C Stretch Aromatic Ring

~ 1280 - 1240 Strong C-O Stretch
Aryl Ether

(asymmetric)

~ 1200 - 1100 Strong C-F Stretch Aryl Fluoride

~ 1020 Medium C-O Stretch Aryl Ether (symmetric)

~ 850 - 800 Strong C-H Bend
Aromatic C-H (out-of-

plane)

Mass Spectrometry (MS) Data
The mass spectrum would be obtained using a Gas Chromatography-Mass Spectrometry (GC-

MS) system. The electron ionization (EI) mass spectrum is predicted to show the molecular ion

peak and several characteristic fragment ions. The molecular weight of 1-(4-fluoro-2-
methoxyphenyl)ethanone is 168.16 g/mol .[1]
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m/z Ratio Relative Abundance Proposed Fragment Ion

168 Moderate [C₉H₉FO₂]⁺• (Molecular Ion)

153 High [M - CH₃]⁺

125 Moderate [M - CH₃CO]⁺

110 High [M - CH₃ - CO]⁺•

95 Moderate [C₆H₄FO]⁺

75 Moderate [C₆H₃O]⁺

43 High [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the IR and MS spectra of 1-(4-fluoro-2-
methoxyphenyl)ethanone.

Infrared (IR) Spectroscopy
Instrument: Bruker Tensor 27 FT-IR Spectrometer.[1]

Technique: Attenuated Total Reflectance (ATR).

Sample Preparation: A small amount of the solid 1-(4-fluoro-2-methoxyphenyl)ethanone is

placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is placed on the crystal, and the pressure arm is engaged to ensure good

contact.

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Technique: Electron Ionization (EI).

Sample Preparation: A dilute solution of 1-(4-fluoro-2-methoxyphenyl)ethanone is

prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250°C.

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to

250°C at a rate of 10°C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-400.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(4-
fluoro-2-methoxyphenyl)ethanone.
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Caption: Workflow for IR and MS analysis of 1-(4-fluoro-2-methoxyphenyl)ethanone.

Proposed Mass Spectrometry Fragmentation Pathway
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The following diagram illustrates a plausible fragmentation pathway for 1-(4-fluoro-2-
methoxyphenyl)ethanone under electron ionization.
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Caption: Proposed fragmentation of 1-(4-fluoro-2-methoxyphenyl)ethanone in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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